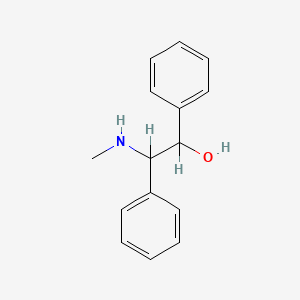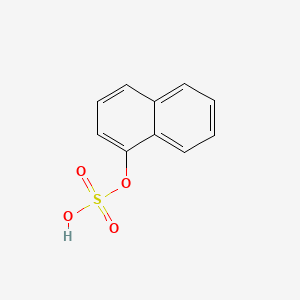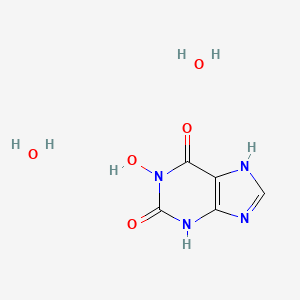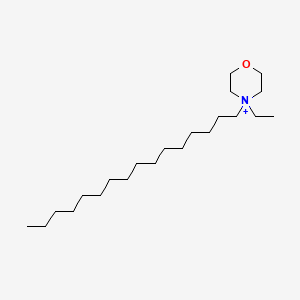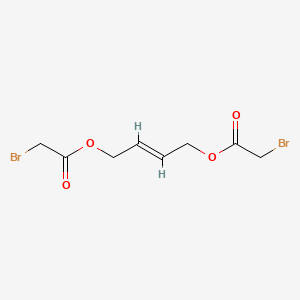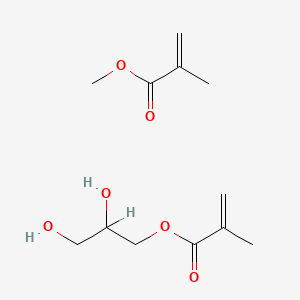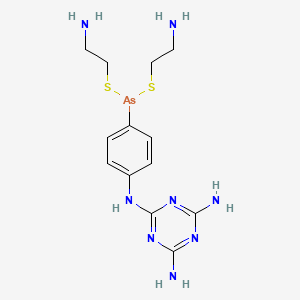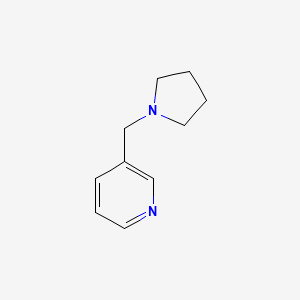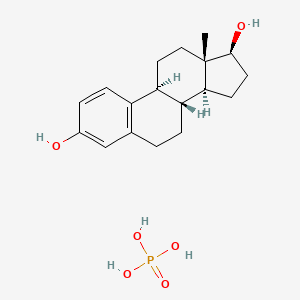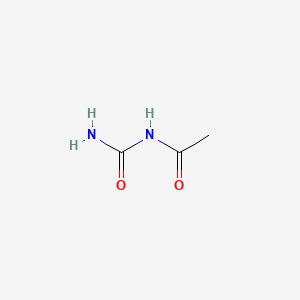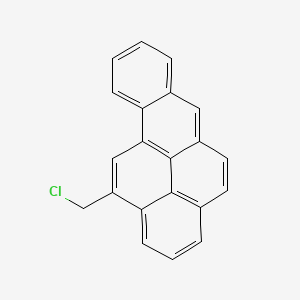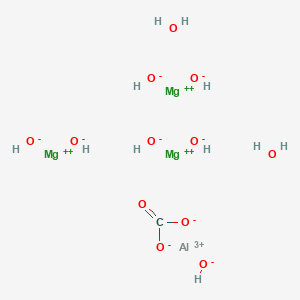![molecular formula C17H25NO2 B1202629 5-[(1-Phenylcyclohexyl)amino]pentanoic acid CAS No. 77160-83-9](/img/structure/B1202629.png)
5-[(1-Phenylcyclohexyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Phenylcyclohexyl)amino]pentanoic acid, also known as PCAA, is a metabolite of phencyclidine (PCP). It can be detected in the urine of PCP users by mass spectrometry as a means of drug screening . It is a fatty acid derivative consisting of valeric acid substituted at C-5 with an N-(1-phenylcyclohexyl)amino group .
Molecular Structure Analysis
The molecular formula of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is C17H25NO2 . The InChI string representation of its structure isInChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20) . Chemical Reactions Analysis
Specific chemical reactions involving 5-[(1-Phenylcyclohexyl)amino]pentanoic acid are not detailed in the available resources. As a metabolite, it is likely involved in metabolic pathways related to the breakdown and elimination of phencyclidine (PCP) in the body .Physical And Chemical Properties Analysis
The molar mass of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid is 275.392 g·mol−1 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
- 5-[(1-Phenylcyclohexyl)amino]pentanoic acid has been explored in the synthesis of various amino acids and their derivatives. For instance, the preparation of L-2-Amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, utilizes similar compounds (Shimohigashi, Lee, & Izumiya, 1976). These compounds are critical in the study of biochemical properties and reactions.
Pharmacological Research
- In the realm of pharmacology, derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been examined for their inhibitory effects on various enzymes. An example is the study of S-2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998). This research has implications for understanding and potentially treating diseases related to nitric oxide synthesis.
Biochemical Assays
- Derivatives of 5-[(1-Phenylcyclohexyl)amino]pentanoic acid have been used in the development of biochemical assays. For example, a study used a chromogenic amino acid derivative for the selective assay of HIV-protease, indicating the compound's potential in diagnostic research (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Medicinal Chemistry
- In medicinal chemistry, studies have explored the synthesis of novel compounds involving 5-[(1-Phenylcyclohexyl)amino]pentanoic acid. These efforts have been directed towards developing new therapeutic agents with specific pharmacological properties (Jensen, Madsen, Krogsgaard‐Larsen, & Bräuner‐Osborne, 2001).
properties
CAS RN |
77160-83-9 |
|---|---|
Product Name |
5-[(1-Phenylcyclohexyl)amino]pentanoic acid |
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
5-[(1-phenylcyclohexyl)amino]pentanoic acid |
InChI |
InChI=1S/C17H25NO2/c19-16(20)11-5-8-14-18-17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,18H,2,5-8,11-14H2,(H,19,20) |
InChI Key |
RZGZMLICFFEUIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCC(=O)O |
Other CAS RN |
77160-83-9 |
synonyms |
5-(1-phenylcyclohexylamino)valeric acid 5-(N-(1'-phenylcyclohexyl)amino)pentanoic acid 5-PCHAP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



